molecular formula C10H14ClNO B15305444 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride

3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride

Cat. No.: B15305444
M. Wt: 199.68 g/mol
InChI Key: PULJPYFTYQSEGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the reaction of 3-methoxyquinoline with reducing agents under specific conditions to form the tetrahydroquinoline structure. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride
  • 1,2,3,4-Tetrahydroisoquinoline derivatives

Uniqueness

3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-6-8-4-2-3-5-10(8)11-7-9;/h2-5,9,11H,6-7H2,1H3;1H

InChI Key

PULJPYFTYQSEGX-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2NC1.Cl

Origin of Product

United States

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